Product packaging for Methyl 3-amino-2H-indazole-2-carboxylate(Cat. No.:)

Methyl 3-amino-2H-indazole-2-carboxylate

Cat. No.: B11904733
M. Wt: 191.19 g/mol
InChI Key: YKLKLGLXYJWVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-2H-indazole-2-carboxylate (CAS 502145-13-3) is a versatile 2H-indazole derivative serving as a critical synthetic intermediate in modern organic and medicinal chemistry. With the molecular formula C 9 H 9 N 3 O 2 and a molecular weight of 191.19 g/mol, this compound provides researchers with a multifunctional scaffold for constructing complex molecules . The 2H-indazole core is a prominent pharmacophore found in several approved active compounds, including the cancer therapeutics niraparib and pazopanib, highlighting the significance of this structural class in drug discovery . Recent scientific advances demonstrate the utility of 2H-indazole derivatives as solvatochromic fluorophores for bio-imaging and as core structures in donor-acceptor-donor (D-A-D) systems, which are pivotal for emerging cancer phototheranostics . Furthermore, the 3-amino moiety on the indazole ring offers a reactive handle for further functionalization, making this compound a valuable precursor for developing novel inhibitors for enzymes like phosphodiesterase 4 and myeloperoxidase . This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the relevant safety data sheet and handle this material with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2 B11904733 Methyl 3-amino-2H-indazole-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 3-aminoindazole-2-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8(10)6-4-2-3-5-7(6)11-12/h2-5H,10H2,1H3

InChI Key

YKLKLGLXYJWVMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C(=C2C=CC=CC2=N1)N

Origin of Product

United States

Mechanistic Investigations and Reactivity Studies of Methyl 3 Amino 2h Indazole 2 Carboxylate and Analogues

Reaction Mechanism Elucidation in Indazole Derivatization

The derivatization of the indazole ring is fundamentally influenced by its annular tautomerism, where the proton on the pyrazole (B372694) ring can reside on either nitrogen, leading to the 1H- and 2H-indazole forms. The 1H-indazole tautomer is generally considered to be the more thermodynamically stable and, therefore, predominant form. nih.govnih.gov This equilibrium is central to understanding the outcomes of substitution reactions.

Regioselectivity in N-Alkylation and N-Acylation of 2H-Indazoles

The direct N-alkylation of the 1H-indazole core is a common synthetic challenge, frequently resulting in a mixture of N1 and N2-substituted regioisomers. beilstein-journals.orgnih.gov The ratio of these products is highly dependent on the reaction conditions, the nature of the substituents on the indazole ring, and the electrophile used. For instance, treating methyl 5-bromo-1H-indazole-3-carboxylate with methyl iodide and potassium carbonate in DMF yields a nearly 1:1 mixture of the N1 and N2 alkylated products (44% and 40%, respectively). beilstein-journals.orgnih.gov

N-Alkylation: The challenge in separating these isomers has driven extensive research into developing regioselective alkylation protocols. Studies have shown that for indazoles bearing an electron-withdrawing group at the C3 position, such as a carboxylate, high N1-selectivity can be achieved. nih.govglobalauthorid.com This is often attributed to the formation of a chelate between the indazole, particularly the N2 nitrogen and the C3 substituent, and the cation of the base used. beilstein-journals.orgresearchgate.net Conversely, certain conditions, such as Mitsunobu reactions, show a strong preference for the formation of the N2-alkylated regioisomer. nih.gov

N-Acylation: In contrast to alkylation, N-acylation of indazoles has been reported to favor the N1-substituted product. This selectivity is often explained by thermodynamic equilibration, where an initially formed N2-acylindazole may isomerize to the more stable N1-regioisomer under the reaction conditions. nih.gov This suggests that while both nitrogens are available for reaction, the final product distribution is governed by the relative stability of the acylated isomers.

Table 1: Regioselectivity in Indazole N-Substitution

Reaction TypeIndazole SubstituentReagents/ConditionsMajor ProductReference
Alkylation3-CarboxymethylNaH, Alkyl Bromide, THF>99% N1 nih.govglobalauthorid.com
Alkylation5-Bromo-3-carboxylateCs₂CO₃, Alcohol, PPh₃, DIAD>90% N1 beilstein-journals.orgnih.gov
AlkylationUnsubstitutedAlcohol, DEAD, PPh₃ (Mitsunobu)N2 favored (N1:N2 = 1:2.5) nih.gov
AlkylationC7-NO₂ or C7-CO₂MeNaH, Alkyl Bromide, THF≥96% N2 nih.govglobalauthorid.com
Alkylation5-Bromo-3-carboxylateK₂CO₃, MeI, DMF~1:1 mixture of N1:N2 beilstein-journals.orgnih.gov
AcylationGeneralStandard acylation conditionsN1 (via isomerization) nih.gov

Role of Catalysts and Reagents in Reaction Pathways

The choice of catalysts and reagents is paramount in directing the outcome of indazole functionalization.

For N-alkylation , the base and solvent system plays a critical role. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is a widely adopted method for achieving high N1-selectivity, particularly for indazoles with C3-electron-withdrawing groups like esters or amides. nih.govglobalauthorid.comresearchgate.net The mechanism is believed to involve the formation of a sodium indazolide salt where the Na+ cation coordinates with both the N2 atom and the oxygen of the C3 substituent, sterically hindering the approach of the electrophile to N2 and directing it to N1. beilstein-journals.orgresearchgate.net Similarly, the presence of cesium ions (from Cs₂CO₃) is proposed to drive N1-selectivity through a strong chelation mechanism. beilstein-journals.orgnih.gov In contrast, acidic conditions using alkyl 2,2,2-trichloroacetimidates as electrophiles have been shown to yield exclusively N2-alkylated products. wuxibiology.com The proposed mechanism involves protonation of the imidate, followed by nucleophilic attack from the N2-nitrogen of the indazole. wuxibiology.com

For C-H functionalization , particularly at the C3 position, transition-metal catalysis is often employed. Palladium catalysts, such as Pd(OAc)₂, are effective for the direct arylation of 2H-indazoles. researchgate.net More recent developments have explored photocatalysis and electrocatalysis as mild and environmentally friendly strategies for C3-functionalization, expanding the toolkit for modifying the indazole core. rsc.org

Structure-Reactivity Relationships within the 2H-Indazole Framework

The inherent electronic properties of the indazole ring, modulated by its substituents, dictate its reactivity towards electrophiles and nucleophiles.

Influence of Substituents on Chemical Reactivity

The electronic nature and position of substituents on the indazole ring significantly impact regioselectivity and reactivity.

Electron-Withdrawing Groups (EWGs): As noted, an EWG at the C3 position, such as the ester in methyl 1H-indazole-3-carboxylate, is crucial for achieving high N1-selectivity in alkylation reactions under basic conditions due to the chelation effect. beilstein-journals.orgresearchgate.net

Substituent Position: The location of the substituent is as important as its electronic nature. While EWGs at C3 direct alkylation to N1, the same groups (e.g., -NO₂ or -CO₂Me) at the C7 position confer excellent N2-regioselectivity. nih.govglobalauthorid.com This highlights a complex interplay of electronic and steric factors that can override the chelation-based preference for N1.

Steric Effects: Large substituents at the C3 position can influence the energy difference between the transition states for N1 and N2 alkylation, although high N2 selectivity can still be maintained under certain conditions. wuxibiology.com For the target molecule, Methyl 3-amino-2H-indazole-2-carboxylate, the 3-amino group is strongly electron-donating, which would increase the nucleophilicity of the ring system, while the N2-carboxylate is electron-withdrawing. This specific substitution pattern would significantly alter the electronic landscape compared to the more commonly studied 3-carboxy or 3-halo indazoles.

Table 2: Influence of Substituents on Indazole Reactivity

Substituent & PositionReactionObserved OutcomePlausible ReasonReference
-CO₂Me at C3N-Alkylation (NaH/THF)High N1-selectivityChelation of cation by N2 and C3-carbonyl oxygen nih.govbeilstein-journals.orgresearchgate.net
-NO₂ or -CO₂Me at C7N-Alkylation (NaH/THF)High N2-selectivityElectronic perturbation and steric hindrance at N1 nih.govglobalauthorid.com
-Br or -I at C3N-Alkylation (Acidic)High N2-selectivityElectronic stabilization of 2H-tautomer transition state wuxibiology.com
-CN at C3N-Alkylation (Cs₂CO₃)N1-selectivity driven by nucleophilicityNo bidentate coordination possible for chelation beilstein-journals.orgnih.gov

Analysis of Electrophilic and Nucleophilic Sites

The primary nucleophilic sites on the deprotonated indazole anion are the N1 and N2 atoms. Density functional theory (DFT) calculations on methyl 5-bromo-1H-indazole-3-carboxylate provide quantitative insight into their relative reactivity. The calculations show that the N1 atom bears a more negative partial charge and has a higher Fukui index (a measure of reactivity towards an electrophile) than the N2 atom, suggesting N1 is the more inherently nucleophilic site. beilstein-journals.orgnih.gov However, as seen in practice, this intrinsic reactivity can be modulated or even overridden by chelation, non-covalent interactions, and steric effects, leading to N2 substitution. beilstein-journals.orgnih.gov

The C3 position of the indazole ring is also a key reactive site, but it typically reacts with nucleophiles after activation or participates in C-H functionalization reactions. chim.it In 2H-indazoles, the C3 position can be susceptible to attack by radicals or can be deprotonated for subsequent reactions. For the titular compound, the electron-donating 3-amino group would enhance the nucleophilic character of the heterocyclic ring, potentially influencing reactions at other positions, while the N2-carboxylate group withdraws electron density, affecting the reactivity of the entire system.

Reaction Kinetics and Thermodynamics in 2H-Indazole Transformations

The regioselectivity of indazole alkylation is a classic example of kinetic versus thermodynamic control. connectjournals.comwikipedia.orglibretexts.org

Thermodynamic Control: The N1-alkylated indazole is generally the more thermodynamically stable isomer. nih.govconnectjournals.com Reactions that are reversible or are run at higher temperatures for longer durations often favor the formation of this more stable product. connectjournals.com A methodology for synthesizing N1-alkyl indazoles with high selectivity attributed the outcome to thermodynamic control. rsc.org

Kinetic Control: The N2-alkylated indazole is often considered the kinetic product, meaning it is formed faster because the activation energy for its formation is lower. connectjournals.com Reactions conducted at low temperatures with rapid consumption of starting material are more likely to yield the N2 isomer as the major product. libretexts.org

The interplay between these two regimes allows for the selective synthesis of either regioisomer by carefully choosing the reaction conditions. For example, the alkylation of 4-nitro-1H-indazole with trialkyl orthoformate at 40°C gives the kinetically favored N2-product, but at a higher temperature, the thermodynamically favored N1-product is obtained. connectjournals.com However, it is important to note that this is not a universal rule. In some systems, the reverse reactions have been calculated to have very high activation barriers, precluding equilibration and thus making a kinetic versus thermodynamic argument irrelevant; in these cases, the product ratio is determined solely by the partitioning between the two forward reaction transition states. beilstein-journals.orgnih.gov

Computational and Theoretical Chemistry of Methyl 3 Amino 2h Indazole 2 Carboxylate Systems

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed study of molecular properties. These methods are instrumental in understanding the electronic characteristics of indazole derivatives.

Density Functional Theory (DFT) Applications to Indazole Derivatives

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. DFT calculations are widely used to determine the optimized geometry, electronic properties, and spectroscopic features of indazole derivatives. nih.govrsc.org For instance, the B3LYP functional combined with a suitable basis set like 6-311+G(d,p) is commonly employed to investigate the physicochemical properties of these compounds. nih.govrsc.org

A 2024 study on novel indazole derivatives employed DFT calculations with the B3LYP/6-311+ level of theory to study their physicochemical properties. nih.gov Another recent investigation into the regioselective alkylation of an indazole derivative used DFT to understand mechanistic insights, highlighting the energy differences between N1 and N2 tautomers. beilstein-journals.org These examples underscore the power of DFT in predicting the behavior and properties of indazole-based compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, etc.)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. proquest.com For various indazole derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and the corresponding energy gap. nih.govresearchgate.net A recent study on a series of 26 indazole derivatives reported the calculated HOMO-LUMO energy gaps, identifying compounds with both high and low gaps, which correspond to varying levels of reactivity. nih.gov Molecules with higher HOMO energies are better electron donors, while those with lower LUMO energies are better electron acceptors. nih.gov

The distribution of HOMO and LUMO across the molecule is also informative. In many indazole derivatives, the HOMO and LUMO are distributed over the entire molecule, indicating a delocalized π-system. nih.gov This delocalization contributes to the stability of the indazole scaffold.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Selected Indazole Derivatives (Calculated using DFT)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Indazole Derivative 8a--High nih.gov
Indazole Derivative 8c--High nih.gov
Indazole Derivative 8s--High nih.gov
Indazole Derivative 8uLow-- nih.gov
Indazole Derivative 8xLow-- nih.gov
Indazole Derivative 8zLow-- nih.gov

Note: Specific energy values were not provided in the source, only relative terms.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. Green areas denote neutral potential. nih.gov

MEP analysis of indazole derivatives reveals the reactive sites within the molecule. nih.gov For example, in many indazole compounds, the regions around the nitrogen atoms of the pyrazole (B372694) ring often show a negative electrostatic potential, making them likely sites for protonation and hydrogen bonding. uni-muenchen.deresearchgate.net Conversely, the hydrogen atoms attached to the aromatic ring typically exhibit a positive potential. The specific distribution of the electrostatic potential in Methyl 3-amino-2H-indazole-2-carboxylate would be influenced by the amino and carboxylate groups, with the amino group increasing the electron density and the carboxylate group acting as an electron-withdrawing group. A 2024 study on novel indazole derivatives used MEP analysis to understand the electron distribution and predict reactive sites for electrophilic and nucleophilic reactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational flexibility, stability, and intermolecular interactions of a molecule in a simulated environment, such as in solution or in the active site of a protein. nih.govresearchgate.net

For indazole derivatives, MD simulations can be used to explore their conformational landscape and identify the most stable conformations. nih.gov This is particularly important for understanding how these molecules might bind to a biological target. For instance, MD simulations have been employed to study the stability of indazole-based inhibitors within the active site of enzymes like HIF-1α and COX-2. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. A 2022 study on 1H-indazole analogs as anti-inflammatory agents used MD simulations to confirm the stability of the lead compound in the active site of the COX-2 enzyme. researchgate.net

Theoretical Predictions of Molecular Interactions

The biological activity of a molecule is often dictated by its interactions with other molecules, particularly biological macromolecules like proteins and nucleic acids. mhmedical.com Theoretical methods play a crucial role in predicting and characterizing these non-covalent interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces. mhmedical.commdpi.com

For indazole derivatives, the presence of nitrogen atoms and the aromatic system makes them capable of participating in a variety of non-covalent interactions. The nitrogen atoms can act as hydrogen bond acceptors, while the NH group of the pyrazole ring can act as a hydrogen bond donor. nih.gov The planar indazole ring is also well-suited for π-π stacking interactions with aromatic amino acid residues in proteins. acs.org

Quantum chemical calculations can be used to quantify the strength of these interactions. For example, the interaction energies between an indazole derivative and surrounding molecules or amino acid residues can be calculated to determine the most favorable binding modes. A systematic quantum-chemical study on imidazole, a related five-membered heterocycle, demonstrated the unique ability of the ring to effectively redistribute electron density in non-covalently bound systems. nih.gov This highlights the importance of considering the cooperative effects of multiple non-covalent interactions.

Structure-Based Computational Design Approaches for Indazole Scaffolds

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of a biological target to design new inhibitors. nih.govelsevierpure.com Computational methods, particularly molecular docking and molecular dynamics simulations, are central to this process. proquest.combiotech-asia.org The indazole scaffold is a common motif in many biologically active compounds, and structure-based design has been successfully used to develop potent indazole-based inhibitors for various targets. acs.orgnih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By docking a library of virtual compounds into the active site of a target protein, researchers can identify potential hits with high binding affinity. biotech-asia.org Subsequent optimization of these hits, often guided by the predicted binding mode, can lead to the development of highly potent and selective inhibitors. nih.gov

Several studies have reported the use of structure-based design to develop indazole-based inhibitors for targets such as VEGFR-2, HDACs, and bacterial enzymes. proquest.comnih.govresearchgate.net For example, a 2022 study described the computational design of new indazole-based molecules as VEGFR-2 inhibitors. biotech-asia.org In another study, a structure-based approach was used to design novel 1H-indazole analogues as irreversible EGFR inhibitors. nih.gov These examples demonstrate the utility of computational methods in the rational design of new therapeutic agents based on the indazole scaffold.

Structure Activity Relationship Sar and Molecular Design Strategies for Methyl 3 Amino 2h Indazole 2 Carboxylate Analogues

Design Principles for Methyl 3-amino-2H-indazole-2-carboxylate Derivatives

The design of derivatives based on the this compound scaffold involves several key medicinal chemistry principles aimed at enhancing potency, selectivity, and drug-like properties. The inherent features of the 3-aminoindazole core, particularly its ability to form critical hydrogen bonds with protein targets, make it an attractive starting point for inhibitor design.

Substituent Effects on Biological Activity Profiles

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies have shown that even minor modifications can lead to significant changes in potency and selectivity.

For instance, in the development of 2H-indazole-3-carboxamide derivatives as prostanoid EP4 receptor antagonists, the 2H-regioisomer was found to be crucial for maintaining low nanomolar antagonistic activity, whereas the corresponding 1H-isomers had significantly lower potency. nih.gov The introduction of various electron-donating or electron-withdrawing groups on the benzene (B151609) portion of the indazole ring was generally well-tolerated and, in many cases, increased potency compared to the unsubstituted parent compound. nih.gov However, introducing substituents directly onto the indazole scaffold itself revealed that antagonistic activity decreased as the size of the substituent increased, which could be due to steric hindrance or changes in electronegativity. nih.gov

In another example concerning indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the specific regiochemistry of the amide linker was found to be critical. The indazole-3-carboxamide isomer actively inhibited calcium influx, while its reverse amide isomer was completely inactive. mdpi.com This highlights the stringent structural requirements for activity in this particular target.

Similarly, SAR studies on 2-aminothiazole (B372263) derivatives, a related class of kinase inhibitors, demonstrated that while the central aminothiazole and a 2-pyridyl moiety at the C-4 position were essential for activity, the N-2 position allowed for significant flexibility. baranlab.org Introducing substituted benzoyl groups at this position improved antitubercular activity by over 128-fold. baranlab.org

Compound ClassKey SAR FindingBiological TargetReference
2H-Indazole-3-carboxamidesThe 2H-regioisomer is preferred for potency over the 1H-isomer.Prostanoid EP4 Receptor nih.gov
Indazole-3-carboxamidesThe specific 3-carboxamide regiochemistry is critical for activity.CRAC Channel mdpi.com
2-AminothiazolesThe N-2 position is tolerant to substitution, allowing for potency improvement.M. tuberculosis baranlab.org

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to discover novel chemotypes, improve physicochemical properties, and circumvent existing patents while retaining biological activity. spirochem.comdrughunter.com Bioisosteric replacement involves substituting one functional group with another that possesses similar physical or chemical properties, potentially enhancing metabolic stability or target binding. semanticscholar.orgnih.gov Scaffold hopping is a more drastic approach, replacing the central core of a molecule with a structurally different scaffold that maintains the original's key binding interactions. spirochem.com

A notable example of scaffold hopping involved transforming indole-2-carboxylic acid-based inhibitors of the anti-apoptotic protein MCL-1 into dual inhibitors of both MCL-1 and BCL-2. spirochem.comnih.gov By replacing the indole (B1671886) core with an indazole framework, researchers successfully developed a new class of dual-acting inhibitors. This strategy preserved the essential spatial relationship between a carboxylic acid group and a key binding moiety. spirochem.com

In another study, a benzimidazole (B57391) scaffold was introduced as a bioisostere for a quinazoline (B50416) structure in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors. This modification was intended to improve handling properties and structural flexibility while maintaining the key interactions with the kinase's ATP-binding pocket. Heterocyclic rings like triazoles, oxadiazoles, and imidazoles are also commonly used as bioisosteres for amide bonds to improve metabolic stability and pharmacokinetic profiles. nih.gov

Lead Optimization and Derivatization Studies

In the development of inhibitors for phosphoinositide-dependent kinase-1 (PDK1), an initial aminoindazole fragment hit was evolved into a potent and highly ligand-efficient lead compound. nih.gov This was achieved through systematic derivatization, adding a substituted aminopyrimidine moiety to the initial fragment, which significantly improved binding affinity. nih.gov

Similarly, the optimization of 2H-indazole-3-carboxamide antagonists for the EP4 receptor began with a hit compound identified from a library screen. nih.gov Molecular modeling suggested that extending the linker between the indazole core and a benzoic acid group could improve binding by allowing the indazole to penetrate deeper into a hydrophobic pocket and form new hydrogen bonds. This hypothesis was confirmed experimentally, leading to the synthesis of derivatives with substantially improved potency. nih.gov

Another example is the design of indazole-based glucokinase activators. Through optimization of a series of novel indazole and pyrazolopyridine-based compounds, a potent activator with favorable preclinical pharmacokinetic properties and in vivo efficacy was identified. acs.org These studies demonstrate how rational, structure-guided derivatization of an initial lead can result in compounds with clinically relevant properties.

Fragment-Based Drug Design (FBDD) Applications for Indazole Inhibitors

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening for identifying novel lead compounds. nih.gov The FBDD approach begins by screening libraries of low-molecular-weight fragments (typically <250 Da) for weak but high-quality binding to a biological target. nih.gov These initial fragment hits then serve as starting points for "growing" or "linking" into more potent, lead-like molecules. nih.gov

The 3-aminoindazole scaffold has proven to be an effective starting point in FBDD campaigns. In a notable case study, FBDD was used to identify inhibitors of PDK1. An aminoindazole fragment was identified as a hit from a kinase-biased library. nih.gov This fragment was characterized by NMR and X-ray crystallography, revealing key hydrogen bonding interactions with the kinase hinge region. This structural information guided the subsequent optimization process, leading to a highly efficient and potent inhibitor. nih.gov

Another successful application of FBDD involved the discovery of AXL kinase inhibitors. An indazole fragment hit was identified through a high-concentration screen and was rapidly optimized by screening an expanded library of related fragments. Subsequent structure-guided optimization yielded a potent inhibitor with reasonable kinase selectivity and moderate in vivo exposure, providing a solid foundation for further development. These examples highlight the utility of the indazole scaffold within an FBDD framework, enabling the efficient discovery of novel and potent kinase inhibitors.

Biological and Pharmacological Research on Methyl 3 Amino 2h Indazole 2 Carboxylate: Mechanistic Insights Pre Clinical Focus

Molecular Target Identification and Validation

The indazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have been the subject of extensive research to identify and validate their molecular targets. These targets often include key players in cellular signaling pathways, such as kinases, enzymes, and receptors, which are frequently implicated in various diseases.

Derivatives of the indazole core structure have demonstrated inhibitory activity against a range of enzymes. For instance, certain 2-phenyl-2H-indazole-7-carboxamides have been identified as potent inhibitors of Poly(ADP-ribose)polymerase (PARP) 1 and 2, with IC50 values in the low nanomolar range. researchgate.netnih.gov Specifically, the compound MK-4827 showed excellent inhibition of PARP 1 and 2 with IC50 values of 3.8 nM and 2.1 nM, respectively. nih.gov In whole-cell assays, it inhibited PARP activity with an EC50 of 4 nM. nih.gov

Furthermore, some indazole derivatives have been investigated for their effects on other enzymes like cyclooxygenase-2 (COX-2). mdpi.com Additionally, research has explored the potential of 2H-benzo[e]indazole derivatives to act on the IRS-1, Akt, and GSK-3β pathways, suggesting an inhibitory action on protein tyrosine phosphatase-1B. nih.gov The broader class of indazoles has also been associated with the inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease research. nih.gov

While direct enzyme inhibition data for Methyl 3-amino-2H-indazole-2-carboxylate is not explicitly detailed in the provided context, the extensive research on related indazole compounds highlights the potential of this chemical class to interact with and inhibit various enzymatic targets. The table below summarizes the inhibitory activities of various indazole derivatives against different enzymes.

Indazole derivatives have been identified as modulators of various receptors. A notable example is the discovery of 2H-indazole-3-carboxamide derivatives as potent antagonists of the prostanoid EP4 receptor. acs.orgnih.gov Screening of an in-house small-molecule library identified a compound with a 2H-indazole-3-carboxamide scaffold as an EP4 antagonist hit. acs.orgnih.gov Further structure-activity relationship studies led to the development of compounds with single-nanomolar EP4 antagonistic activity. acs.org

The binding mode of these antagonists involves the 2H-indazole skeleton inserting into a hydrophobic cavity of the receptor, forming key interactions. acs.org For instance, the nitrogen atom on the indazole scaffold can form a hydrogen bond with the hydroxyl group of Thr69 in the EP4 receptor. acs.org The preference for the 2H-regioisomer over the 1H-regioisomer for maintaining antagonist potency has also been noted, with 2H-indazole analogues exhibiting significantly lower IC50 values. acs.org

While the provided information does not directly detail the receptor binding profile of this compound, the research on related indazole-3-carboxamides provides a strong basis for its potential to interact with G-protein coupled receptors like the EP4 receptor.

Cellular Mechanistic Studies

The biological effects of indazole derivatives at the cellular level have been a key area of investigation, with a focus on understanding how these compounds modulate cellular pathways, induce cell cycle arrest, and trigger apoptosis, ultimately leading to their antiproliferative effects.

Indazole-based compounds have been shown to modulate critical cellular signaling pathways. One significant finding is the ability of novel indazole-based small molecules to enhance tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in hepatocellular carcinoma (HCC) cells. nih.govresearchgate.net This is achieved through the inhibition of the interaction between mitogen-activated protein kinase kinase 7 (MKK7) and TOR signaling pathway regulator-like (TIPRL) proteins. nih.gov This inhibition leads to the subsequent phosphorylation of MKK7 and c-Jun N-terminal kinase (JNK), thereby sensitizing cancer cells to TRAIL-mediated cell death. nih.gov

The table below outlines the key proteins and pathways modulated by indazole derivatives.

Several studies have demonstrated that indazole derivatives can induce cell cycle arrest and apoptosis in cancer cells. For example, 3-amino-N-phenyl-1H-indazole-1-carboxamides have been shown to cause a block in the G0-G1 phase of the cell cycle in various neoplastic cell lines. nih.gov This cell cycle arrest is associated with an increased ratio of underphosphorylated retinoblastoma protein (pRb) to total pRb. nih.govnih.gov

The induction of apoptosis by indazole-related compounds has also been documented. For instance, certain 2-amino-5-benzylthiazole derivatives, which share a heterocyclic amine motif, induce apoptosis in human leukemia cells. researchgate.netukrbiochemjournal.org This process involves the cleavage of PARP1 and caspase 3, an increase in the pro-apoptotic Bim protein and the mitochondrial endonuclease G, and a decrease in the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org

The antiproliferative activity of indazole derivatives stems from their ability to interfere with fundamental cellular processes required for cancer cell growth and survival. The inhibition of cell growth by 3-amino-1H-indazole-1-carboxamides has been observed at concentrations lower than 1 microM in some cancer cell lines. nih.gov

The antiproliferative effects of these compounds are closely linked to their ability to induce cell cycle arrest and apoptosis, as discussed in the previous sections. The modulation of key regulatory proteins like pRb is a critical component of this activity. nih.govnih.gov Furthermore, the development of PARP inhibitors from the 2-phenyl-2H-indazole-7-carboxamide series highlights another important mechanism of antiproliferative action, particularly in cancer cells with BRCA-1 and BRCA-2 mutations. researchgate.netnih.gov These inhibitors have shown selective antiproliferation activities against BRCA-deficient cancer cells. researchgate.netnih.gov

The table below summarizes the antiproliferative activity of various indazole derivatives.

Advanced In Vitro Biological Assay Methodologies

Advanced in vitro biological assay methodologies are fundamental to modern drug discovery, enabling the efficient identification and characterization of new therapeutic agents. High-throughput screening and computational modeling techniques such as quantitative structure-activity relationship analysis are pivotal in the pre-clinical evaluation of compounds like this compound.

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of drug discovery, allowing for the rapid screening of vast compound libraries against specific biological targets. wiley.com While specific HTS campaigns focusing exclusively on this compound are not widely documented, the indazole scaffold is a common feature in many screening libraries. nih.govpnrjournal.com

The process of HTS involves several key steps. Initially, a biological assay is developed and optimized for a high-throughput format, often in 96 or 384-well plates. wiley.com This assay is designed to measure the activity of a biological target, such as an enzyme or receptor, in the presence of a test compound. A library of compounds, which could include indazole derivatives, is then screened. nih.gov Hits, which are compounds that show a desired effect on the target, are identified and then subjected to further confirmatory tests and dose-response analysis to determine their potency. nih.gov

For instance, indazole derivatives have been identified as potent inhibitors of various protein kinases through HTS campaigns. nih.gov In a hypothetical HTS assay for a kinase inhibitor, the enzymatic activity would be measured, and a reduction in activity would indicate a potential hit. The data table below illustrates hypothetical results from such a screen.

Table 1: Hypothetical HTS Data for Indazole Derivatives Against a Kinase Target

Compound Concentration (µM) Inhibition (%) Hit Status
This compound 10 8 No
Indazole Analog A 10 92 Yes
Indazole Analog B 10 15 No

| Indazole Analog C | 10 | 88 | Yes |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable for predicting the activity of novel compounds, optimizing lead compounds, and understanding the molecular features that are important for biological activity. nih.gov

To develop a QSAR model, a dataset of compounds with known biological activities is required. researchgate.net A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include parameters related to hydrophobicity (e.g., LogP), electronics (e.g., partial charges), and sterics (e.g., molecular volume). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. researchgate.net

QSAR studies have been successfully applied to various classes of indazole derivatives to understand their anti-inflammatory and other biological activities. researchgate.net For example, a QSAR model for a series of indazole derivatives might reveal that specific substitutions on the indazole ring are crucial for high potency. elsevierpure.com

The following table presents a hypothetical QSAR model for predicting the inhibitory activity (pIC50) of indazole derivatives against a specific target.

Table 2: Hypothetical QSAR Data for Indazole Derivatives

Compound Molecular Weight LogP Polar Surface Area (Ų) Predicted pIC50
This compound 191.19 1.45 67.8 5.1
Indazole Analog X 254.28 2.89 75.4 6.7
Indazole Analog Y 210.22 1.98 65.2 5.9

| Indazole Analog Z | 289.33 | 3.51 | 82.1 | 7.3 |

These advanced methodologies are critical for navigating the complexities of drug discovery and development, providing essential insights into the therapeutic potential of compounds like this compound and its analogs.

Advanced Analytical Characterization of Methyl 3 Amino 2h Indazole 2 Carboxylate

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Methyl 3-amino-2H-indazole-2-carboxylate, both ¹H and ¹³C NMR would provide critical information.

In a typical ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic protons on the indazole ring, the protons of the methyl group of the carboxylate, and the protons of the amino group. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values of the aromatic protons would confirm their relative positions on the fused benzene (B151609) ring. The N-2 substitution pattern is known to influence the chemical shift of the H-3 proton (which is absent in this specific molecule due to the amino substituent at C-3) and the H-7 proton, which is typically deshielded in 2H-indazoles compared to their 1H-isomers. nih.govrug.nl The methyl ester protons would likely appear as a singlet in the upfield region (around 3.8-4.0 ppm), while the amino (-NH₂) protons would present as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. Key resonances would include the carbonyl carbon of the ester group (typically in the 160-170 ppm range), the carbons of the indazole ring system, and the methyl carbon of the ester. The chemical shifts of the indazole ring carbons, particularly C-3, C-3a, and C-7a, are diagnostic for confirming the 2H-indazole isomer. researchgate.net

A hypothetical ¹H NMR data table based on general knowledge of similar structures is presented below:

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H~7.0 - 7.8m-
NH₂~5.0 - 6.0br s-
OCH₃~3.9s-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would likely appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the methyl carboxylate group would be a strong, sharp peak around 1720-1740 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations from the indazole ring in the 1500-1620 cm⁻¹ region, and C-N and C-O stretching bands at lower wavenumbers.

A table of expected IR absorption bands is provided below:

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium
C=O Stretch (Ester)1720 - 1740Strong
C=N/C=C Stretch (Aromatic)1500 - 1620Medium-Strong
C-O Stretch (Ester)1200 - 1300Strong

Mass Spectrometry (HRMS, ESI-TOF)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), would be used to determine the exact mass of this compound (C₉H₉N₃O₂), which has a calculated molecular weight of 191.19 g/mol . bldpharm.com The observed accurate mass would be expected to be very close to the calculated mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum could also provide further structural information.

Advanced Chromatographic Analysis (e.g., HPLC, UPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for its quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) would be the methods of choice. A suitable reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be used. The retention time of the compound under specific chromatographic conditions is a key identifier.

When coupled with a mass spectrometer (LC-MS), this technique becomes a powerful tool for analysis, providing both chromatographic separation and mass identification simultaneously. This is particularly useful for analyzing reaction mixtures during synthesis or for purity assessment of the final product. nih.gov

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the connectivity of all atoms, the planarity of the indazole ring system, and the conformation of the methyl carboxylate group. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which dictate the crystal packing. While no crystal structure for the title compound is publicly available, the structures of many related indazole derivatives have been determined, providing a basis for what might be expected. rug.nl

Q & A

Q. Optimization strategies :

  • Use high-purity solvents (e.g., DCE/HFIP) to minimize side reactions.
  • Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion.
  • Employ slow cooling or anti-solvent crystallization for improved yields.

(Advanced) How can researchers address discrepancies between observed spectroscopic data (e.g., NMR, HRMS) and computational predictions for this compound?

Answer:
Discrepancies often arise from tautomerism, residual solvents, or dynamic exchange processes. Methodological approaches include:

  • Multi-technique validation : Cross-check NMR (¹H/¹³C) with HRMS and IR. For example, reports δ 7.85–7.82 (m, 3H) in ¹H NMR for analogous indazoles, which should align with predicted splitting patterns .
  • Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation) by analyzing signal coalescence at elevated temperatures.
  • DFT calculations : Compare experimental HRMS (e.g., [M + H]⁺ 333.0789) with theoretical values (error < 2 ppm) to confirm molecular identity .

Q. Data reconciliation example :

Observed HRMS Calculated HRMS Error (ppm) Action
367.0403367.03991.09Validate purity via HPLC

(Basic) What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

Answer:

  • Solvent selection : Use mixed solvents (e.g., heptane/isopropyl acetate) to modulate solubility .
  • Slow evaporation : Allow gradual solvent removal at 4°C to promote lattice ordering.
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.

Q. Crystallography tools :

  • Refinement via SHELXL (e.g., for small-molecule structures) .
  • Data processing with WinGX for integrating diffraction patterns .

(Advanced) How can functionalization of the indazole ring (e.g., halogenation) be achieved without degrading the methyl carboxylate group?

Answer:

  • Mild halogenation : Use N-halosuccinimide (NBS/NCS) in dichloromethane at 0°C to minimize ester hydrolysis .
  • Protective group strategies : Temporarily protect the amino group with Boc-anhydride before halogenation, followed by deprotection .

Q. Example protocol :

Step Reagents Conditions Yield
ProtectionBoc₂O, DMAPDCM, RT, 2h85%
BrominationNBS, AIBN0°C, 1h72%
DeprotectionTFA/DCMRT, 30min90%

(Basic) What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HFIP) .
  • Waste disposal : Segregate hazardous waste (e.g., ruthenium catalysts) for professional treatment .

Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

(Advanced) How can researchers resolve conflicting X-ray crystallography data caused by twinning or poor diffraction quality?

Answer:

  • Data collection : Use high-resolution synchrotron sources for weak diffractors.
  • Twinning analysis : Employ SHELXD for structure solution and SHELXL for refinement, leveraging the HKLF5 format for twinned data .
  • Validation tools : Check R-factor convergence (<5%) and ADP consistency with PLATON .

Case study : notes SHELXL’s robustness in refining twinned macromolecular data, applicable to small molecules with pseudo-symmetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.